2'-O-Benzyl-5-fluorouridine
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Overview
Description
2’-O-Benzyl-5-fluorouridine is a fluorinated nucleoside analog. It is structurally related to 5-fluorouridine, a compound known for its significant role in cancer treatment. The addition of a benzyl group at the 2’-O position enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Benzyl-5-fluorouridine typically involves the protection of the hydroxyl groups of uridine, followed by selective benzylation at the 2’-O position. The fluorination is then carried out using appropriate fluorinating agents. Common reagents include benzyl chloride for benzylation and diethylaminosulfur trifluoride (DAST) for fluorination .
Industrial Production Methods: Industrial production methods for 2’-O-Benzyl-5-fluorouridine are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Benzyl-5-fluorouridine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyl group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base
Major Products: The major products formed from these reactions include benzoic acid derivatives, hydroxylated compounds, and substituted nucleosides .
Scientific Research Applications
2’-O-Benzyl-5-fluorouridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying nucleic acids.
Medicine: Investigated for its anticancer properties, similar to 5-fluorouridine.
Industry: Utilized in the development of pharmaceuticals and as a precursor in chemical synthesis .
Mechanism of Action
The mechanism of action of 2’-O-Benzyl-5-fluorouridine involves its incorporation into RNA and DNA, leading to the inhibition of nucleic acid synthesis. It targets enzymes such as thymidylate synthase, which is crucial for DNA replication. The benzyl group enhances its binding affinity and stability, making it more effective in its action .
Comparison with Similar Compounds
5-Fluorouridine: A closely related compound with similar anticancer properties.
2’-O-Benzyluridine: Similar structure but lacks the fluorine atom.
5-Fluoro-2’-deoxyuridine: Another fluorinated nucleoside used in cancer treatment
Uniqueness: 2’-O-Benzyl-5-fluorouridine stands out due to the combined presence of the benzyl and fluorine groups, which enhance its chemical stability and biological activity. This dual modification makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
62311-98-2 |
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Molecular Formula |
C16H17FN2O6 |
Molecular Weight |
352.31 g/mol |
IUPAC Name |
5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-phenylmethoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17FN2O6/c17-10-6-19(16(23)18-14(10)22)15-13(12(21)11(7-20)25-15)24-8-9-4-2-1-3-5-9/h1-6,11-13,15,20-21H,7-8H2,(H,18,22,23)/t11-,12-,13-,15-/m1/s1 |
InChI Key |
BOIXOWDASDFWGC-RGCMKSIDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=C(C(=O)NC3=O)F)CO)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC2N3C=C(C(=O)NC3=O)F)CO)O |
Origin of Product |
United States |
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